molecular formula C18H12Cl2N4O3 B042980 4-Dechloro-4-hydroxy Diclazuril Methyl Ester CAS No. 1101258-51-8

4-Dechloro-4-hydroxy Diclazuril Methyl Ester

Cat. No.: B042980
CAS No.: 1101258-51-8
M. Wt: 403.2 g/mol
InChI Key: KGGJBFVSAKGAEP-UHFFFAOYSA-N
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Description

2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes dichloro, triazinyl, and methoxyphenyl groups, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Halogenation: Introduction of chlorine atoms into the aromatic ring.

    Cyclization: Formation of the triazine ring through cyclization reactions.

    Nitrile Formation: Introduction of the nitrile group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O3/c1-27-12-4-2-10(3-5-12)13(8-21)17-14(19)6-11(7-15(17)20)24-18(26)23-16(25)9-22-24/h2-7,9,13H,1H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGJBFVSAKGAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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